An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-2-(2-chlorophenyl)acetate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-2-(2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical characteristics, methods of synthesis and resolution, and its role in the development of therapeutic agents.
Chemical Identity and Structure
Methyl 2-amino-2-(2-chlorophenyl)acetate is a chiral compound featuring a 2-chlorophenyl group attached to an alpha-carbon, which is also bonded to an amino group and a methyl ester.[1] Its chemical structure is fundamental to its reactivity and its utility as a building block in organic synthesis. The presence of a chiral center means it can exist as two enantiomers, (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.[2]
The compound is often handled as its hydrochloride salt to enhance stability and solubility.[1] The protonation of the amino group in the salt form is a key structural feature.[1]
Physicochemical Properties
The physicochemical properties of Methyl 2-amino-2-(2-chlorophenyl)acetate and its common forms are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions and drug formulation.
Table 1: General Physicochemical Properties
| Property | Value | Form | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | Free Base | [2][3] |
| Molecular Weight | 199.63 g/mol | Free Base | [2][4] |
| Appearance | White to Off-White Solid/Crystalline Powder | Solid | [2][3] |
| Melting Point | 155-158 °C | (S)-enantiomer | [2][3] |
| Boiling Point (Predicted) | 270.1 ± 25.0 °C at 760 mmHg | (S)-enantiomer | [2][3] |
| Density (Predicted) | 1.258 ± 0.06 g/cm³ | (S)-enantiomer | [2][3] |
| pKa (Predicted) | 6.15 ± 0.10 | Free Base | [2][3] |
| logP (Computed) | 1.5 | (R)-enantiomer | [4] |
Table 2: Hydrochloride Salt Properties
| Property | Value | Form | Reference |
| Molecular Formula | C₉H₁₁Cl₂NO₂ | Hydrochloride Salt | [1][5] |
| Molecular Weight | 236.09 g/mol | Hydrochloride Salt | [1][5][6] |
Table 3: Solubility Profile
| Solvent | Solubility | Form | Reference |
| Methanol | Slightly Soluble | (S)-enantiomer | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | (S)-enantiomer | [3] |
Experimental Protocols
Synthesis of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate
A common method for synthesizing the racemic form of Methyl 2-amino-2-(2-chlorophenyl)acetate involves the condensation of 2-chlorobenzaldehyde with glycine methyl ester hydrochloride.[2]
Protocol:
-
Combine 2-chlorobenzaldehyde and glycine methyl ester hydrochloride in a suitable reaction vessel.
-
Add a base, such as sodium hydroxide, to the mixture.
-
Heat the reaction mixture, typically between 50-80 °C, to facilitate the condensation reaction.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform a work-up to isolate the crude racemic product.
-
Purify the product, for example, by recrystallization, to obtain the desired racemic Methyl 2-amino-2-(2-chlorophenyl)acetate.
Chiral Resolution using L-(+)-Tartaric Acid
The separation of the racemic mixture into its individual enantiomers is often achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1]
Protocol:
-
Dissolve the racemic Methyl 2-amino-2-(2-chlorophenyl)acetate (1 mole) in a suitable solvent system, such as a mixture of acetone (960 ml) and methanol (790 ml).[7]
-
Prepare a solution of L-(+)-tartaric acid (0.9 to 1.4 molar equivalents) in methanol.[7]
-
Add the tartaric acid solution to the racemic ester solution, typically at a controlled temperature (e.g., 20 °C).[7]
-
Stir the mixture to induce the crystallization of one of the diastereomeric tartrate salts. The desired (S)-enantiomer salt often crystallizes selectively.[1]
-
Maintain the temperature and stirring for a sufficient period (e.g., 20 hours) to allow for complete crystallization.[7]
-
Isolate the crystallized diastereomeric salt by filtration.
-
To obtain the free base of the desired enantiomer, dissolve the salt in a suitable solvent (e.g., methylene chloride) and adjust the pH to liberate the free amine.[7]
-
Extract the enantiomerically pure ester and remove the solvent under vacuum.
Role in Drug Development and Biological Context
Methyl 2-amino-2-(2-chlorophenyl)acetate, particularly the (S)-enantiomer, is a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel.[7] Clopidogrel functions by irreversibly inhibiting the P2Y12 subtype of ADP receptors on platelets, which is critical for preventing thrombotic events.[8] The biological activity is therefore associated with the final drug product derived from this intermediate.
Research also suggests that compounds structurally similar to Methyl 2-amino-2-(2-chlorophenyl)acetate may possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]
Visualizations
Synthesis and Resolution Workflow
The following diagram illustrates the general workflow for the synthesis of racemic Methyl 2-amino-2-(2-chlorophenyl)acetate and its subsequent chiral resolution.
Caption: Workflow for Synthesis and Chiral Resolution.
General Application in API Synthesis and Mechanism of Action
This diagram shows the role of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API) like Clopidogrel and the general mechanism of action of the final product.
Caption: Role as Intermediate and API Mechanism of Action.
References
- 1. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 2. scribd.com [scribd.com]
- 3. brainly.in [brainly.in]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. ukessays.com [ukessays.com]
- 7. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate | TargetMol [targetmol.com]
